N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10-15(11(2)22-19-10)16(20)18-9-17(3,21)14-8-12-6-4-5-7-13(12)23-14/h4-8,21H,9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTADHAHIKRVPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves several steps. One common method includes the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Comparison with (S)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide
Structural Differences :
- Aromatic System: The main compound substitutes benzothiophene for the dihydroisoquinoline group in (S)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide . Benzothiophene offers enhanced lipophilicity and metabolic stability compared to the partially saturated dihydroisoquinoline.
- Amide Substituent : Both compounds share a hydroxypropyl linker, but the carboxamide group in the main compound is attached to a dimethyloxazole ring instead of a simple benzamide. This oxazole moiety may improve binding specificity in enzymatic pockets due to its smaller size and electron-rich nature.
Functional Implications :
- The oxazole-carboxamide in the main compound could reduce metabolic degradation compared to the benzamide analog.
Comparison with N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Structural Differences :
Functional Implications :
- The fused benzothiophene likely improves binding affinity in hydrophobic pockets compared to non-fused heterocycles.
- The ethyl linker in the analog may confer greater flexibility, whereas the hydroxypropyl group introduces rigidity and polarity.
Comparison with Thiazole- and Cyclopropane-Containing Carboxamides
Structural Differences :
- Core Heterocycle: The main compound features a 1,2-oxazole, whereas analogs like N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide () use a thiazole ring .
- Substituents : The cyclopropane group in the thiazole analog introduces steric constraints absent in the main compound.
Functional Implications :
- Thiazole-based compounds may exhibit stronger metal-coordination capacity, while oxazoles are more resistant to oxidation.
- Cyclopropane groups can enhance metabolic stability but reduce solubility compared to hydroxypropyl linkers.
Tabulated Comparison of Key Features
Research Findings and Implications
- Benzothiophene vs. Simpler Heterocycles : Benzothiophene’s fused structure enhances binding to aromatic-rich enzyme pockets, as seen in kinase inhibitors .
- Hydroxypropyl Linker : This group balances solubility and rigidity, contrasting with ethyl or methoxyethyl linkers that prioritize flexibility or lipophilicity .
- Oxazole vs. Thiazole : Oxazoles are less prone to metabolic oxidation than thiazoles, suggesting improved pharmacokinetics for the main compound .
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H17N3O3S |
| Molecular Weight | 305.38 g/mol |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiophene have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells like breast (MCF-7) and lung (A549) cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screenings suggest that it exhibits selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. The Minimum Inhibitory Concentrations (MICs) for these activities were determined through standard broth dilution methods .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Tubulin Binding : The compound binds to tubulin, disrupting microtubule dynamics which is crucial for cell division.
- Enzyme Inhibition : It may inhibit various enzymes involved in metabolic pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to increased apoptosis rates.
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, derivatives similar to the target compound were tested on MCF-7 and A549 cells. Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of benzothiophene derivatives. The results showed that the compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Candida albicans, indicating moderate antibacterial and antifungal activity respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
